
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a propynyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and propyne are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The tert-butyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the tert-butyl and propynyl groups influence the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
2,6-di-tert-butylphenol: Lacks the propynyl group, making it less reactive in certain reactions.
4-tert-butylphenol: Contains only one tert-butyl group, resulting in different chemical properties.
2,6-di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features but different applications.
Uniqueness
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is unique due to the presence of both tert-butyl and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H24O |
|---|---|
分子量 |
244.37 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-prop-1-ynylphenol |
InChI |
InChI=1S/C17H24O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,1-7H3 |
InChI 键 |
MHMQZHPQBIEPGO-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




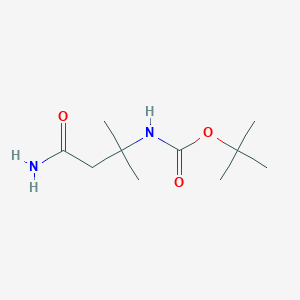



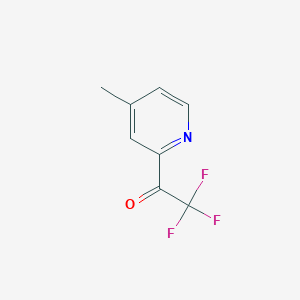
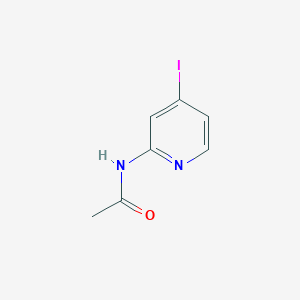

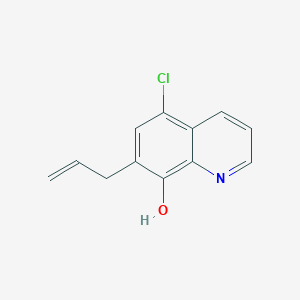
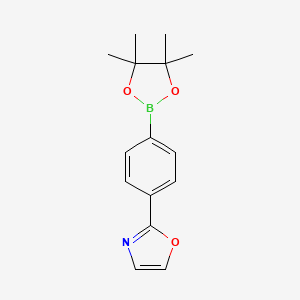
![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)

